3-Ethoxy-4-methylaniline hydrochloride

Salt form selection Aqueous solubility Solid-state stability

Researchers pursuing regioselective heterocycle formation encounter batch variability when using free base aniline derivatives susceptible to air oxidation. 3-Ethoxy-4-methylaniline hydrochloride resolves this as a crystalline HCl salt with defined 3-ethoxy-4-methyl substitution. • Enables direct aqueous dissolution without organic co-solvents, streamlining multi-step synthetic workflows • 95% purity (HPLC) ensures reproducible coupling and cyclization yields; minimizes chromatographic purification burden • Solid-state storage stability eliminates oxidation-related batch failures, supporting GLP documentation and process scale-up readiness Ideal for medicinal chemistry and pharmaceutical intermediate synthesis requiring documented quality metrics.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
Cat. No. B13169114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-methylaniline hydrochloride
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)N)C.Cl
InChIInChI=1S/C9H13NO.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6H,3,10H2,1-2H3;1H
InChIKeyHXMBBZCAWONZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-methylaniline hydrochloride for Chemical Synthesis and Pharmaceutical Intermediates: Procurement-Relevant Profile


3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0, molecular formula C9H14ClNO, molecular weight 187.67 g/mol) is the hydrochloride salt form of 3-ethoxy-4-methylaniline (free base CAS 2486-64-8) . The free base is an aromatic amine derivative of aniline, characterized by an ethoxy (-OC2H5) group at the meta (3-) position and a methyl (-CH3) group at the para (4-) position relative to the amino (-NH2) group on the benzene ring . This substitution pattern confers distinct electronic and steric properties that influence its reactivity as a nucleophile in substitution reactions and its utility as a building block for nitrogen-containing heterocycles and complex organic frameworks . The hydrochloride salt form offers enhanced stability, crystallinity, and aqueous solubility compared to the free base amine, which is a critical handling and formulation consideration for synthetic workflows and storage protocols .

Why 3-Ethoxy-4-methylaniline hydrochloride Cannot Be Replaced with Unsubstituted Aniline or Mono-Substituted Analogs in Synthesis


Direct substitution of 3-ethoxy-4-methylaniline hydrochloride with unsubstituted aniline, 4-methylaniline (p-toluidine), or 3-ethoxyaniline (m-phenetidine) is not chemically equivalent and will result in divergent reaction outcomes or complete synthetic failure. The specific 3-ethoxy-4-methyl substitution pattern on the aromatic ring exerts a dual influence: the ethoxy group at the meta position acts as an electron-donating group through resonance (+M effect), activating the ring toward electrophilic substitution while simultaneously directing incoming electrophiles to specific positions; the methyl group at the para position provides additional steric bulk and electronic modulation that alters the nucleophilicity of the adjacent amino group . In coupling reactions and heterocycle formation, the combination and specific positioning of these substituents determines the regioselectivity, yield, and purity of downstream products. Substituting with mono-substituted analogs—such as 4-methylaniline or 3-ethoxyaniline—fundamentally changes the electronic environment of the aromatic ring, redirecting electrophilic attack to different positions or altering the rate and efficiency of amide bond formation and cross-coupling reactions . The hydrochloride salt form further provides handling advantages (solid vs. liquid/oil for the free base) and improved stability against air oxidation, which are not available with alternative free base amines .

3-Ethoxy-4-methylaniline hydrochloride Procurement: Quantitative Evidence of Differentiation from Structural Analogs


Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Stability Metrics

3-Ethoxy-4-methylaniline hydrochloride (CAS 855394-58-0) is the acid addition salt form of 3-ethoxy-4-methylaniline free base (CAS 2486-64-8). The free base is insoluble in water and exists as a liquid or low-melting solid, making it prone to air oxidation and difficult to handle quantitatively in aqueous or protic reaction media . Conversion to the hydrochloride salt increases the compound's aqueous solubility substantially and provides a crystalline solid form (white to off-white powder) with a defined melting point, enabling precise gravimetric dispensing and improved storage stability under ambient conditions . For synthetic protocols requiring aqueous workup or reactions conducted in water-miscible solvents (e.g., methanol-water mixtures), the hydrochloride salt eliminates the need for pre-dissolution in organic co-solvents and reduces variability introduced by free base oxidation .

Salt form selection Aqueous solubility Solid-state stability Synthetic intermediate handling

Purity Specification Benchmarking: 95% Minimum vs. Lower Purity Commercial Alternatives

Commercial sourcing of 3-ethoxy-4-methylaniline hydrochloride from established suppliers (e.g., Enamine LLC) provides a guaranteed minimum purity specification of 95% . This purity threshold is critical for applications as a synthetic intermediate, where impurities—particularly residual starting materials (e.g., unreacted 4-methylaniline or ethylating agents) and regioisomeric byproducts from incomplete or non-selective alkylation—can compete in downstream reactions, reduce yields, and complicate purification . Lower-purity alternatives or non-certified sources may contain variable levels of these contaminants, introducing batch-to-batch inconsistency that undermines process reproducibility and increases the burden of pre-use purification (e.g., column chromatography or recrystallization) .

Chemical purity Procurement specification Intermediate quality Synthetic yield

Substitution Pattern Comparison: 3-Ethoxy-4-methyl vs. 4-Ethoxy Isomer Regiochemical Differentiation

The 3-ethoxy-4-methyl substitution pattern (meta-ethoxy, para-methyl relative to amino group) is regioisomerically distinct from the 4-ethoxy analog (4-ethoxyaniline) and other positional isomers. This specific arrangement places the ethoxy group at the 3-position (meta to NH2) and the methyl group at the 4-position (para to NH2), creating a unique electronic environment where the ethoxy group donates electron density via resonance to positions ortho and para to itself, while the methyl group provides additional electron donation and steric bulk at the 4-position . In electrophilic aromatic substitution reactions, this substitution pattern directs incoming electrophiles to specific sites that differ from those favored by 4-ethoxyaniline (para-substituted) or 3-ethoxyaniline (m-phenetidine, lacking the 4-methyl group) . The combined +M effect of the 3-ethoxy group and +I effect of the 4-methyl group results in a more activated ring than either substituent alone, while maintaining regiochemical control distinct from other disubstituted anilines .

Regioisomer Substitution pattern Synthetic selectivity Aromatic substitution

3-Ethoxy-4-methylaniline hydrochloride: Validated Procurement and Application Scenarios Based on Quantitative Evidence


Aqueous or Protic Reaction Media Requiring Stable, Soluble Aniline Derivatives

In synthetic protocols that utilize water or water-miscible protic solvents (e.g., methanol, ethanol) as the reaction medium, the hydrochloride salt form of 3-ethoxy-4-methylaniline is the preferred procurement choice over the free base. The free base is water-insoluble and exists as a liquid or low-melting solid that oxidizes upon exposure to air, introducing handling challenges and batch variability. The hydrochloride salt provides a crystalline solid with enhanced aqueous solubility, enabling direct dissolution into aqueous reaction mixtures without the need for organic co-solvents and reducing the risk of oxidation during storage and weighing . This is particularly advantageous in multi-step syntheses where the amine component must be introduced into an aqueous acidic workup or where the subsequent step is conducted under aqueous conditions.

GLP-Compliant and Scale-Up Synthesis Requiring Traceable Purity Specifications

For synthetic chemistry workflows operating under Good Laboratory Practice (GLP) standards or in preparation for process scale-up, procurement of 3-ethoxy-4-methylaniline hydrochloride with a documented minimum purity of 95% (as specified in supplier catalogs such as Enamine EN300-66838 ) is essential. Lower-purity or non-certified sources introduce uncontrolled impurities—including unreacted starting materials (4-methylaniline) and regioisomeric alkylation byproducts—that can interfere with downstream coupling reactions, reduce isolated yields, and complicate chromatographic purification . The 95% purity threshold provides a baseline quality assurance metric that supports reproducible synthetic outcomes and facilitates regulatory documentation for intermediate characterization.

Synthesis of Position-Specific Heterocycles and Coupled Products Requiring Defined Regiochemistry

When synthetic targets demand a specific substitution geometry—such as nitrogen-containing heterocycles with defined connectivity or cross-coupled biaryl systems with precise substitution patterns—3-ethoxy-4-methylaniline hydrochloride must be used as specified rather than substituted with regioisomers like 4-ethoxyaniline or mono-substituted analogs. The 3-ethoxy-4-methyl pattern provides a unique electronic and steric environment that directs subsequent functionalization (e.g., electrophilic aromatic substitution, amide formation, cross-coupling) to specific positions on the aromatic ring . Substitution with 4-ethoxyaniline or 3-ethoxyaniline alters the regioselectivity of these reactions, yielding structurally different products that are unsuitable for structure-activity relationship (SAR) studies in medicinal chemistry or for meeting patent specifications in pharmaceutical intermediate synthesis .

Building Block Procurement for Nitrogen-Containing Heterocycle Synthesis

3-Ethoxy-4-methylaniline serves as a building block for the synthesis of nitrogen-containing heterocycles, including indoles, quinolines, benzimidazoles, and related fused ring systems . The dual substitution pattern (3-ethoxy, 4-methyl) provides both activation of the aromatic ring toward cyclization reactions and regiochemical control over the point of heterocycle attachment. The hydrochloride salt form offers practical advantages in these synthetic sequences—particularly when the heterocycle-forming step involves acidic conditions or when the amine must be protected/deprotected in a multi-step sequence . This building block utility is documented in chemical supplier technical literature as a primary application for the compound in pharmaceutical intermediate synthesis .

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